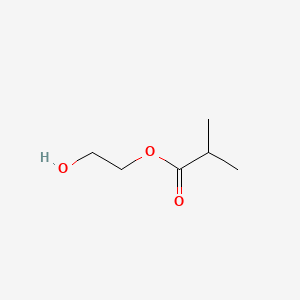

2-hydroxyethyl 2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKXVQRVZUYDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219577 | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-58-1 | |

| Record name | Propanoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6942-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-hydroxyethyl 2-methylpropanoate

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyethyl 2-Methylpropanoate

Introduction

This compound (HEMP), with CAS Registry Number 6942-58-1, is an important bifunctional molecule featuring both a hydroxyl group and an ester moiety.[1] Its structure allows it to serve as a versatile building block and intermediate in a variety of chemical syntheses. In the realm of materials science, it is a precursor for specialty polymers and resins. For drug development professionals, molecules with such functional handles are of interest for creating prodrugs, modifying drug delivery vehicles, or synthesizing novel therapeutic agents.

This guide provides a comprehensive, field-proven overview of the synthesis, purification, and detailed characterization of this compound. The methodologies described are grounded in fundamental organic chemistry principles and are designed to be robust and reproducible for researchers in both academic and industrial settings.

PART 1: Synthesis Methodologies

The synthesis of HEMP is most commonly achieved via esterification. The choice between direct esterification or transesterification often depends on the cost, availability, and stability of the starting materials. Below, we detail two primary, reliable methods.

Method 1: Acid-Catalyzed Fischer-Speier Esterification

This classical approach involves the direct reaction of 2-methylpropanoic acid (isobutyric acid) with a diol, ethylene glycol, in the presence of a strong acid catalyst.

Causality and Experimental Rationale: The Fischer esterification is an equilibrium-limited process. To drive the reaction toward the product, Le Châtelier's principle is leveraged in two ways:

-

Use of Excess Reagent: Employing a significant excess of ethylene glycol shifts the equilibrium to favor the formation of the mono-esterified product and minimizes the formation of the di-ester byproduct, ethylene glycol bis(2-methylpropanoate).

-

Removal of Water: The reaction produces water as a byproduct. Continuous removal of this water, typically through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, is critical for achieving high yields.

The acid catalyst, commonly sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), functions by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

Reaction Mechanism: Fischer-Speier Esterification

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol: Fischer Esterification

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Rationale |

| 2-Methylpropanoic Acid | 88.11 | 44.05 g (45.8 mL) | 0.5 | Limiting Reagent |

| Ethylene Glycol | 62.07 | 155.18 g (138.5 mL) | 2.5 | Excess to favor mono-esterification |

| p-Toluenesulfonic Acid | 172.20 | 4.3 g | 0.025 | Catalyst (5 mol%) |

| Toluene | 92.14 | 150 mL | - | Azeotropic solvent for water removal |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-methylpropanoic acid, ethylene glycol, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction for 4-6 hours, or until water ceases to be collected, indicating the reaction has reached completion.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst. Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil is then purified via vacuum distillation.

Method 2: Transesterification

Transesterification is an alternative route that involves reacting an ester, such as methyl 2-methylpropanoate, with ethylene glycol.[2][3] This reaction can be catalyzed by either an acid or a base.

Causality and Experimental Rationale: The principle is again based on shifting an equilibrium. In this case, the reaction involves the exchange of the alcohol portion of the ester. To drive the reaction forward, the more volatile alcohol byproduct (methanol, in this case) is removed by distillation as it forms. Base-catalyzed transesterification is often faster and proceeds under milder conditions than the acid-catalyzed version.[3] A catalytic amount of a strong base, like sodium methoxide, is used to generate the highly nucleophilic ethoxide from ethylene glycol.

Reaction Mechanism: Base-Catalyzed Transesterification

Caption: Mechanism of Base-Catalyzed Transesterification.

Experimental Protocol: Transesterification

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Rationale |

| Methyl 2-methylpropanoate | 102.13 | 51.1 g (57.4 mL) | 0.5 | Starting Ester |

| Ethylene Glycol | 62.07 | 155.18 g (138.5 mL) | 2.5 | Nucleophile and Solvent |

| Sodium Methoxide (25% in MeOH) | 54.02 | 5.4 mL | 0.025 | Catalyst (5 mol%) |

Procedure:

-

Combine methyl 2-methylpropanoate and ethylene glycol in a round-bottom flask equipped with a magnetic stirrer and a fractional distillation apparatus.

-

Add the sodium methoxide solution to the mixture.

-

Gently heat the mixture to a temperature sufficient to distill off the methanol byproduct (b.p. 64.7 °C) without significant loss of other reagents.

-

Monitor the reaction progress by observing the cessation of methanol distillation.

-

After cooling, neutralize the catalyst by adding a weak acid, such as acetic acid, until the pH is neutral.

-

The excess ethylene glycol and the product are separated by vacuum distillation.

PART 2: Purification and Isolation

Regardless of the synthetic route, the crude product requires purification to remove unreacted starting materials, catalyst residues, and byproducts.

Workflow: From Synthesis to Pure Product

Caption: General experimental workflow for HEMP synthesis.

Vacuum Distillation: This is the most effective method for purifying HEMP on a laboratory scale. The compound has a relatively high boiling point, and heating at atmospheric pressure can lead to degradation or side reactions.

-

Expected Boiling Point: ~90-95 °C at reduced pressure (~10 mmHg).

-

Procedure: Assemble a vacuum distillation apparatus. Heat the crude oil in the distillation flask using an oil bath for uniform temperature control. Collect the fraction that distills at a constant temperature and pressure.

PART 3: Structural Characterization

Once purified, the identity and purity of the product must be confirmed using a suite of analytical techniques. The data presented below are the expected results for pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.20 | t | 2H | -COO-CH₂ - | Triplet due to coupling with adjacent -CH₂OH protons. |

| ~ 3.75 | t | 2H | -CH₂-OH | Triplet due to coupling with adjacent -COOCH₂- protons. |

| ~ 2.55 | sept | 1H | -CH (CH₃)₂ | Septet due to coupling with the six protons of the two methyl groups. |

| ~ 2.10 (variable) | br s | 1H | -OH | Broad singlet, position is concentration-dependent; may exchange with D₂O. |

| ~ 1.15 | d | 6H | -CH(CH₃ )₂ | Doublet due to coupling with the single methine proton. |

¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 177.5 | C =O (Ester Carbonyl) |

| ~ 66.5 | -COO-C H₂- |

| ~ 60.5 | -C H₂-OH |

| ~ 34.0 | -C H(CH₃)₂ |

| ~ 19.0 | -CH(C H₃)₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500 - 3200 | Strong, Broad | O-H | Stretching |

| 2970 - 2850 | Medium-Strong | C-H | sp³ Stretching |

| 1735 - 1715 | Very Strong | C=O | Ester Stretching |

| 1250 - 1150 | Strong | C-O | Ester Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

MS (Electron Ionization - EI) Data

| m/z | Identity | Rationale |

| 132 | [M]⁺ | Molecular Ion (C₆H₁₂O₃) |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical |

| 87 | [M - OCH₂CH₂OH]⁺ | Loss of the hydroxyethoxy radical |

| 71 | [(CH₃)₂CHCO]⁺ | Acylium ion, a common ester fragmentation |

| 45 | [CH₂CH₂OH]⁺ | Fragment from the ethylene glycol moiety |

Conclusion

This guide has outlined robust and well-established protocols for the . By understanding the chemical principles behind each step—from leveraging equilibrium in the synthesis to interpreting the spectral data for characterization—researchers can confidently produce and validate this valuable chemical intermediate. The detailed experimental procedures and expected analytical outcomes provide a solid foundation for its application in advanced materials and drug development projects.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161629, 2-Hydroxyethyl 2-methylprop-2-enoate--2-methoxyethyl 2-methylprop-2-enoate (1/1). PubChem. [Link]

-

NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

-

Reddy, B. V. S., et al. (2007). Esterification of methacrylic acid with ethylene glycol over heteropolyacid supported on ZSM-5. Journal of Industrial and Engineering Chemistry. [Link]

-

Aschwanden, P. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Esterification of ethylene glycol with methacrylic acid over selected acidic catalysts. Retrieved from ResearchGate. [Link]

-

Yufita, E. et al. (2020). Synthesis of 2-Hydroxy-Ethyl Ester from Peanut Oil As A Bio-Additive for Diesel Fuel. Atlantis Press. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from Doc Brown's Chemistry. [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-2-methyl-propanoic acid. Retrieved from SpectraBase. [Link]

-

Spijksma, G. I., et al. (1975). Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography. Journal of Chromatography A. [Link]

Sources

A Spectroscopic Guide to 2-Hydroxyethyl 2-methylpropanoate: In-Depth Analysis and Predicted Data

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-hydroxyethyl 2-methylpropanoate (CAS No. 6942-58-1). In the absence of publicly available experimental spectra, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to predict the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the target molecule. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for the identification and characterization of this compound.

Introduction: The Molecular Profile of this compound

This compound, a fatty acid ester, is a bifunctional molecule featuring both a hydroxyl group and an ester linkage.[1] Its structure lends it to a variety of chemical transformations and applications, including its use as a chemical intermediate.[1] The presence of both a hydrogen-bond donor (the hydroxyl group) and acceptor (the carbonyl and ether oxygens) suggests potential for interesting intermolecular interactions, influencing its physical and chemical properties.

Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity of a compound. This guide will systematically explore the predicted spectroscopic signature of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a common solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments.

Methodology for Prediction:

The chemical shifts (δ) are predicted based on the well-established effects of adjacent functional groups. The ester and hydroxyl groups significantly influence the electronic environment of nearby protons. For instance, protons on a carbon adjacent to an oxygen atom are deshielded and appear at a higher chemical shift. The splitting patterns are predicted using the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons.

Expected ¹H NMR Data:

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| -CH(CH₃)₂ | ~2.5 | Septet | 1H | This proton is coupled to the six protons of the two methyl groups. |

| -CH(CH₃)₂ | ~1.1 | Doublet | 6H | These two equivalent methyl groups are coupled to the single methine proton. |

| -O-CH₂-CH₂-OH | ~4.2 | Triplet | 2H | The methylene group adjacent to the ester oxygen is deshielded and coupled to the other methylene group. |

| -O-CH₂-CH₂-OH | ~3.8 | Triplet | 2H | This methylene group is adjacent to the hydroxyl group and coupled to the methylene group next to the ester oxygen. |

| -CH₂-OH | Variable | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange, leading to a broad singlet. |

Diagram of Predicted ¹H NMR Couplings:

Caption: Predicted ¹H-¹H spin-spin couplings in this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within a molecule. As with ¹H NMR, the chemical shifts are heavily influenced by the electronegativity of neighboring atoms.

Expected ¹³C NMR Data:

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -C=O | ~177 | The carbonyl carbon of the ester is significantly deshielded. |

| -CH(CH₃)₂ | ~34 | The methine carbon of the isopropyl group. |

| -CH(CH₃)₂ | ~19 | The two equivalent methyl carbons of the isopropyl group. |

| -O-CH₂-CH₂-OH | ~65 | The carbon atom directly attached to the ester oxygen is deshielded. |

| -O-CH₂-CH₂-OH | ~61 | The carbon atom bearing the hydroxyl group. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

Methodology for Prediction:

The prediction of characteristic IR absorption bands is based on established correlation tables for organic functional groups. The key functional groups in this compound are the hydroxyl group (-OH), the carbonyl group (C=O) of the ester, and the C-O bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500-3200 | O-H (alcohol) | Stretching | Strong, Broad |

| 2970-2850 | C-H (alkane) | Stretching | Medium to Strong |

| ~1735 | C=O (ester) | Stretching | Strong |

| 1250-1000 | C-O | Stretching | Strong |

Experimental Workflow for IR Spectroscopy:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is collected.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands, which are then correlated with the functional groups present in the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure.

Methodology for Prediction:

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The predicted fragmentation pattern is based on the stability of the resulting carbocations and neutral fragments. Esters commonly undergo cleavage at the C-O bonds adjacent to the carbonyl group.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (132.16 g/mol ) may be observed, although it might be weak due to facile fragmentation.[1]

-

Key Fragments:

-

m/z = 87: Loss of the ethoxy radical (•OCH₂CH₂OH), resulting from cleavage of the ester C-O bond.

-

m/z = 71: Loss of the hydroxyethoxy group (•OCH₂CH₂OH), leading to the isobutyryl cation.

-

m/z = 45: A fragment corresponding to the [CH₂CH₂OH]⁺ ion.

-

m/z = 43: The isopropyl cation, [CH(CH₃)₂]⁺.

-

Diagram of Key Mass Spectrometry Fragmentations:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Safety and Handling

While detailed toxicological data for this compound is not widely published, it is prudent to handle it with the care afforded to other laboratory chemicals. It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic characterization of this compound. By applying fundamental principles and drawing comparisons with related structures, we have established a strong hypothesis for the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information serves as a valuable resource for scientists and researchers working with this compound, aiding in its synthesis, purification, and application. Experimental verification of these predictions is encouraged to further solidify our understanding of this molecule.

References

Sources

An In-depth Technical Guide to the Reaction Mechanisms of 2-Hydroxyethyl 2-methylpropanoate

Foreword

In the landscape of fine chemical synthesis, the utility of a molecule is defined by its reactive potential and structural versatility. 2-Hydroxyethyl 2-methylpropanoate, a bifunctional molecule featuring both an ester and a primary alcohol, serves as a quintessential example of such a versatile building block. While it may be overshadowed by its unsaturated analog, 2-hydroxyethyl methacrylate (HEMA), the saturated propanoate ester possesses a unique set of reaction pathways crucial for various applications, from the synthesis of pharmaceutical intermediates to the development of novel polymers. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, designed for researchers, scientists, and drug development professionals who seek to leverage its chemical properties. We will dissect the causality behind its synthesis, cleavage, and derivatization, offering both mechanistic insights and practical protocols.

Molecular Profile and Chemical Identity

This compound (CAS No. 6942-58-1) is an ester derived from 2-methylpropanoic acid (isobutyric acid) and ethylene glycol.[1] Its structure contains two key functional groups: a carboxyl ester and a terminal primary hydroxyl group. This duality dictates its reactivity, allowing it to participate in reactions characteristic of both esters and alcohols.

The compound typically appears as a colorless to pale yellow liquid with a fruity odor and is soluble in water and various organic solvents, enhancing its utility as a chemical intermediate.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 6942-58-1 | [2] |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Synonyms | 2-Hydroxyethyl isobutyrate, Ethylene glycol monoisobutyrate | [1] |

| SMILES | CC(C)C(=O)OCCO | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

Synthesis via Fischer-Speier Esterification

The most fundamental reaction involving this compound is its own synthesis. The industrial preparation typically employs Fischer-Speier esterification, a condensation reaction between a carboxylic acid (2-methylpropanoic acid) and an alcohol (ethylene glycol) in the presence of an acid catalyst.[5]

Mechanism Causality: The reaction is initiated by the protonation of the carbonyl oxygen of 2-methylpropanoic acid by the acid catalyst (e.g., H₂SO₄). This step is crucial as it renders the carbonyl carbon significantly more electrophilic. The lone pair of electrons on the primary hydroxyl group of ethylene glycol can then perform a nucleophilic attack on this activated carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and the regeneration of the acid catalyst, yielding the final ester product. The entire process is reversible.[6]

Experimental Protocol: Synthesis

-

Reactor Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser to remove the water byproduct and drive the equilibrium towards the product side.

-

Reagent Charging: Equimolar amounts of 2-methylpropanoic acid and ethylene glycol are added to the flask. A solvent such as toluene can be used to aid in the azeotropic removal of water.

-

Catalyst Addition: A catalytic amount (0.5-2% mol) of a strong acid like sulfuric acid or p-toluenesulfonic acid is carefully added.

-

Reaction: The mixture is heated to reflux. The reaction progress is monitored by measuring the volume of water collected in the Dean-Stark trap.

-

Work-up: Upon completion, the mixture is cooled. The organic layer is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The final product is purified by fractional distillation under reduced pressure to remove unreacted starting materials and the solvent.

Hydrolysis: Reversion to Acid and Alcohol

Hydrolysis is the cleavage of the ester bond by reaction with water, representing the reverse of esterification. This process can be catalyzed by either an acid or a base, with distinct mechanisms and outcomes.[6]

Acid-Catalyzed Hydrolysis

The mechanism for acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification. The reaction is an equilibrium process, and to ensure complete hydrolysis, a large excess of water is required.[6] The ester is typically heated under reflux with a dilute mineral acid, such as HCl or H₂SO₄.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is the more common and efficient method for ester cleavage.[6] It is an irreversible process.

Mechanism Causality: The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide-alcohol moiety as a leaving group. A rapid, final proton transfer from the newly formed carboxylic acid to the alkoxide ion generates the carboxylate salt and the alcohol. This final acid-base step is highly exergonic and renders the overall reaction irreversible.[6]

Trustworthiness through Self-Validation: The irreversibility of saponification provides a self-validating system for driving the reaction to completion. Unlike acid hydrolysis, there is no equilibrium to manage. If an excess of base is used, one can be confident that all the starting ester will be consumed. The products, a carboxylate salt and an alcohol, are easily separated because of their different polarities and acid/base properties.[6] To isolate the carboxylic acid itself, the reaction mixture is acidified in a subsequent step.[6]

Advanced Mechanisms and Synthetic Utility

Beyond synthesis and hydrolysis, the dual functionality of this compound opens avenues for more complex transformations.

Transesterification

In the presence of an acid or base catalyst, this compound can react with another alcohol to exchange its ethylene glycol portion, forming a new ester. This is a crucial reaction for modifying the properties of the ester, for instance, by introducing a longer alkyl chain from a different alcohol. The mechanism is analogous to esterification/hydrolysis, involving a tetrahedral intermediate.

Reactions of the Terminal Hydroxyl Group

The terminal -OH group behaves as a typical primary alcohol, enabling a wide range of derivatizations. This functionality is key to its role as a versatile chemical intermediate.

-

Polycondensation: It can act as a monomer in polycondensation reactions. For example, reacting with a dicarboxylic acid (like adipic acid) would lead to the formation of a polyester, with the 2-methylpropanoate group acting as a pendant side chain.

-

Derivatization for Advanced Applications: The hydroxyl group can be converted into other functional groups to create specialized molecules. A notable example is its conversion into an initiator for controlled radical polymerizations. For instance, reaction with 2-bromoisobutyryl bromide yields 2-hydroxyethyl 2-bromo-2-methylpropanoate, a well-known initiator for Atom Transfer Radical Polymerization (ATRP).[7] This highlights its role as a precursor to high-value chemical tools.

Role as a Pharmaceutical Intermediate

The structural motif of this compound is found within more complex molecules, particularly in the pharmaceutical industry. For example, derivatives like methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate are critical intermediates in the multi-step synthesis of drugs such as Bilastine.[8][9] In these syntheses, the ester and alcohol functionalities are often protected or manipulated through sequences of reactions, underscoring the molecule's importance as a foundational building block.

Conclusion

This compound is a molecule of significant synthetic potential, defined by the interplay of its ester and alcohol functional groups. A thorough understanding of its core reaction mechanisms—Fischer esterification for its synthesis, acid- and base-catalyzed hydrolysis for its cleavage, and the reactions of its terminal hydroxyl group for derivatization—is essential for any scientist aiming to utilize it effectively. From its foundational role as a chemical intermediate to its application in creating specialized polymers and complex pharmaceutical precursors, this compound stands as a testament to the principle that molecular utility is fundamentally linked to mechanistic predictability.

References

-

National Industrial Chemicals Notification and Assessment Scheme. (2014). 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Human health tier II assessment. Retrieved from [Link]

-

Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

-

Merz, S. (2016). What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it? Quora. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). The Hydrolysis of Esters. Retrieved from [Link]

-

Stenutz. (n.d.). 2-hydroxyethyl 2-methylprop-2-enoate. Retrieved from [Link]

-

Valantoni, D., et al. (2014). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. MDPI. Retrieved from [Link]

Sources

- 1. CAS 6942-58-1: Propanoic acid, 2-methyl-, 2-hydroxyethyl e… [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-hydroxyethyl 2-methylprop-2-enoate [stenutz.eu]

- 4. mdpi.com [mdpi.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Hydroxyethyl 2-Bromo-2-methylpropanoate | 189324-13-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H [quickcompany.in]

An In-Depth Technical Guide to 2-Hydroxyethyl 2-Methylpropanoate (CAS 6942-58-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxyethyl 2-methylpropanoate (CAS 6942-58-1), also known as 2-hydroxyethyl isobutyrate. This document delves into its synthesis, analytical characterization, and potential applications, with a particular focus on its relevance in the fields of biomedical materials and drug delivery.

Introduction: A Versatile Building Block

This compound is a bifunctional molecule, an ester of isobutyric acid and ethylene glycol.[1] Its structure, featuring both a hydroxyl and an ester group, imparts a unique combination of properties, including hydrophilicity and a capacity for further chemical modification. This makes it a valuable intermediate in the synthesis of a variety of more complex molecules and polymers.[2] While its unsaturated counterpart, 2-hydroxyethyl methacrylate (HEMA), is extensively studied and utilized in biomedical applications, this compound presents a saturated and therefore more stable alternative, offering distinct advantages in specific contexts.

Physicochemical Properties: A Quantitative Overview

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is soluble in water and organic solvents, a property that enhances its versatility in various reaction and formulation systems.[1]

| Property | Value | Source |

| CAS Number | 6942-58-1 | [1][2] |

| Molecular Formula | C6H12O3 | [1][2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Boiling Point | 187 °C at 760 mmHg | |

| Flash Point | 84.5 °C | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the esterification of isobutyric acid or its derivatives with ethylene glycol. A common laboratory-scale synthesis involves the reaction of isobutyryl chloride with an excess of ethylene glycol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from isobutyryl chloride and ethylene glycol.

Materials:

-

Isobutyryl chloride

-

Ethylene glycol (anhydrous)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere, dissolve ethylene glycol (2.0 equivalents) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add isobutyryl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Causality of Experimental Choices: The use of an excess of ethylene glycol helps to minimize the formation of the diester byproduct. Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Caption: Synthesis workflow for this compound.

Analytical Characterization: Spectral Data

While a comprehensive set of publicly available spectra specifically for this compound is limited, data from its close structural analog, ethyl 2-hydroxyisobutyrate (CAS 80-55-7), provides valuable insights for its characterization.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyryl group (a doublet for the two methyl groups and a septet for the methine proton) and the hydroxyethyl group (two triplets for the methylene protons). The chemical shifts will be influenced by the neighboring ester and hydroxyl functionalities.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the quaternary carbon of the isobutyryl group, the methyl carbons, and the two methylene carbons of the hydroxyethyl moiety.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹). A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group. C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 132. Fragmentation patterns would likely involve the loss of small neutral molecules such as water and ethylene, as well as cleavage at the ester linkage.

Caption: Key analytical techniques for characterizing the compound.

Reactivity and Stability

This compound is generally stable under normal storage conditions. However, its ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding isobutyric acid and ethylene glycol. The rate of hydrolysis is dependent on pH and temperature.[8] The presence of the hydroxyl group also allows for further reactions, such as etherification or esterification, to create more complex derivatives.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a promising candidate for various applications in the biomedical and pharmaceutical fields.

Monomer for Biomedical Polymers

Similar to HEMA, this compound can potentially be used as a monomer or co-monomer in the synthesis of biocompatible polymers.[9][10] These polymers could be designed to be biodegradable due to the presence of the ester linkage in the monomer unit. Such materials could find applications in:

-

Drug Delivery Systems: As a component of hydrogels or microparticles for the controlled release of therapeutic agents.[11][12][13][14] The hydrophilicity imparted by the hydroxyl group can facilitate the encapsulation of water-soluble drugs.

-

Tissue Engineering: In the fabrication of scaffolds that support cell growth and tissue regeneration.

Linker in Prodrugs and Bioconjugates

The hydroxyl group of this compound provides a convenient handle for attaching it to drug molecules or biologics. The ester bond can then serve as a cleavable linker, designed to release the active agent under specific physiological conditions (e.g., enzymatic hydrolysis). This approach can be used to:

-

Improve the pharmacokinetic profile of a drug.

-

Target the drug to a specific site of action.

-

Reduce off-target toxicity.

Excipient in Pharmaceutical Formulations

Its properties as a water-soluble, non-volatile liquid with a low toxicity profile suggest its potential use as a co-solvent or plasticizer in various pharmaceutical formulations.

Safety and Handling

This compound is considered to be of low to moderate toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation upon direct contact.[1] It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of materials science and drug development. Its unique combination of a hydroxyl group and a hydrolyzable ester linkage in a stable, saturated backbone makes it an attractive building block for the design of novel biomedical polymers, prodrugs, and advanced drug delivery systems. Further research into its polymerization characteristics and in vivo degradation profile will be crucial in fully realizing its potential in these cutting-edge applications.

References

-

PubChem. Ethyl 2-hydroxyisobutyrate. National Center for Biotechnology Information. [Link]

-

NIST. 2-Phenoxyethyl isobutyrate. National Institute of Standards and Technology. [Link]

-

U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

-

Arote, R. B., et al. (2021). Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application. Polymers (Basel), 13(23), 4079. [Link]

-

PubChem. Ethyl isobutyrate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0040252). [Link]

-

OECD SIDS. ISOBUTYL ISOBUTYRATE. [Link]

-

ResearchGate. FTIR Spectrum of 2-HEA (a) monomer and (b) polymer. [Link]

-

PubChem. 2-Ethoxyethyl isobutyrate. National Center for Biotechnology Information. [Link]

-

Stenutz. 2-hydroxyethyl 2-methylprop-2-enoate. [Link]

-

SpectraBase. 4-[(2-hydroxyethyl)isopropylamino]-2-butyn-1-ol. [Link]

-

PubChem. 2-Hydroxyethyl 2-methylprop-2-enoate--2-methoxyethyl 2-methylprop-2-enoate (1/1). National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). [Link]

-

N. G. S. S. R. K. Prasad, et al. (2014). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 5(7), 2431-2441. [Link]

-

Peppas, N. A., & Merrill, E. W. (1976). Controlled release of proteins from 2-hydroxyethyl methacrylate copolymer gels. Journal of Biomedical Materials Research, 10(5), 797-807. [Link]

-

Lai, W. F., et al. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Pharmaceutical Development and Technology, 26(8), 883-891. [Link]

-

Lai, W. F., et al. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Pharmaceutical Development and Technology, 26(8), 883-891. [Link]

-

PubChem. 2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenetetradecanoate. National Center for Biotechnology Information. [Link]

-

Chemsrc. 2-hydroxyethyl 2-methylprop-2-enoate. [Link]

-

Yeast Metabolome Database. Methyl-2-methylpropanoate (YMDB01748). [Link]

-

NIST/TRC Web Thermo Tables. methyl 2-methylpropanoate. [Link]

-

NIST. 2-Hydroxyethyl methacrylate. National Institute of Standards and Technology. [Link]

-

Ataman Kimya. BISOMER 2HEA (2-HYDROXYETHYL ACRYLATE). [Link]

-

Babić Radić, M. M., et al. (2021). Bioactive Interpenetrating Hydrogel Networks Based on 2-Hydroxyethyl Methacrylate and Gelatin Intertwined with Alginate and Dopped with Apatite as Scaffolding Biomaterials. Polymers (Basel), 13(16), 2646. [Link]

-

ResearchGate. Characterization and In Vitro Drug Release Behavior of (2-hydroxyethyl methacrylate)–co-(2-acrylamido-2- methyl-1-propanesulfonic acid) Crosslinked Hydrogels Prepared by Ionizing Radiation. [Link]

-

ResearchGate. Hydrolysis of 2-Hydroxyethyl Methacrylate in Concentrated Aqueous Solutions. [Link]

Sources

- 1. CAS 6942-58-1: Propanoic acid, 2-methyl-, 2-hydroxyethyl e… [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. Ethyl 2-hydroxyisobutyrate(80-55-7) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl 2-hydroxyisobutyrate | C6H12O3 | CID 6653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl isobutyrate(97-62-1) 13C NMR [m.chemicalbook.com]

- 7. Ethyl isobutyrate(97-62-1) 1H NMR [m.chemicalbook.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Controlled release of proteins from 2-hydroxyethyl methacrylate copolymer gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Stability and Degradation of 2-Hydroxyethyl 2-methylpropanoate: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

2-hydroxyethyl 2-methylpropanoate, more commonly known as 2-hydroxyethyl methacrylate (HEMA), is a critical monomer used in the synthesis of polymers for a wide range of applications, including in drug delivery systems, contact lenses, and dental materials. Understanding its stability and degradation pathways is paramount for ensuring the safety, efficacy, and shelf-life of products derived from it. This guide provides a detailed examination of the chemical stability of HEMA, elucidates its primary degradation pathways—hydrolysis, thermal decomposition, and oxidation—and presents validated experimental protocols for conducting comprehensive stability assessments.

Introduction: The Chemical Profile of this compound (HEMA)

This compound (CAS No: 868-77-9) is an ester of methacrylic acid and ethylene glycol.[1][2] Its structure, featuring a reactive carbon-carbon double bond and a hydrophilic hydroxyl group, dictates its utility in forming cross-linked hydrogels and its susceptibility to specific degradation mechanisms. The molecule's stability is not absolute; it is influenced by environmental factors including pH, temperature, light, and the presence of biological catalysts. A thorough understanding of these liabilities is essential during drug formulation and development to prevent the formation of potentially harmful degradants and to establish appropriate storage conditions.

Core Degradation Pathways and Mechanisms

The degradation of HEMA primarily proceeds through three distinct pathways: hydrolysis, thermal decomposition, and oxidation. Each pathway is initiated by different environmental stressors and results in a unique profile of degradation products.

Hydrolytic Degradation

Ester hydrolysis is a fundamental degradation pathway for HEMA, involving the cleavage of the ester bond in the presence of water. This reaction can be catalyzed by acids, bases, or enzymes.[3]

-

Mechanism: The reaction involves the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the ester bond.

-

Products: The principal and expected hydrolysis products are Methacrylic Acid (CAS No. 79-41-4) and Ethylene Glycol (CAS No. 107-21-1).[1][2]

-

Kinetics and Influencing Factors:

-

pH: The rate of hydrolysis is significantly influenced by pH. The reaction is slow in neutral water but is accelerated under both acidic and alkaline conditions.[3] Alkaline hydrolysis (saponification) is generally faster and irreversible, whereas acid-catalyzed hydrolysis is a reversible reaction.[3] To drive the reaction to completion in an acidic medium, an excess of water is required.[3]

-

Enzymatic Catalysis: In biological systems, esterases can efficiently catalyze the hydrolysis of HEMA. An in vitro study using porcine liver esterase demonstrated that over 80% of the chemical was hydrolyzed within one day, with a calculated half-life of 9.3 hours.[1][2] This pathway is highly relevant for biomedical applications where devices or formulations come into contact with biological fluids.

-

Caption: Hydrolytic degradation pathway of HEMA.

Thermal Degradation

While HEMA itself is relatively stable at ambient temperatures, its polymer, poly(2-hydroxyethyl methacrylate) or poly(HEMA), exhibits distinct thermal degradation behavior at elevated temperatures, which is critical to understanding its processing limits and long-term stability in high-temperature environments.

-

Mechanism: The thermal degradation of poly(HEMA) typically occurs in two main stages.[4][5]

-

Depolymerization: The initial stage, occurring between 250 °C and 340 °C, is characterized by chain scission and depolymerization, which reverts the polymer back to the HEMA monomer.[4][5]

-

Side-Chain Decomposition: At higher temperatures (above 340 °C), decomposition of the ester side chain occurs, leading to the formation of other products.[4]

-

-

Products:

The thermal stability of copolymers containing HEMA can be influenced by the comonomer. For instance, increasing the HEMA content in HEMA-tert-butyl acrylate copolymers has been shown to decrease the overall thermal stability.[6]

Oxidative and Photochemical Degradation

Methacrylates are susceptible to degradation initiated by atmospheric oxidants, particularly photochemically produced hydroxyl radicals (OH•) and, to a lesser extent, ozone (O₃).[7] This is a critical pathway for materials exposed to air and sunlight.

-

Mechanism: The degradation is initiated by the reaction of radicals with the unsaturated C=C bond in the methacrylate structure.[8] For related methacrylates, this leads to the formation of peroxy radicals in the presence of oxygen, which then participate in a chain reaction, ultimately leading to the formation of stable degradation products.[9]

-

Products: While specific studies on HEMA are limited, research on the closely related methyl methacrylate (MMA) provides authoritative insight. The primary products of OH radical-initiated oxidation of MMA in the presence of NOx are methyl pyruvate and formaldehyde (methanal).[8]

-

Kinetics: The atmospheric degradation of methacrylates is relatively rapid. The estimated atmospheric half-life for reaction with OH radicals is on the order of hours.[7] This indicates that unprotected HEMA-based materials may degrade quickly under environmental exposure.

Caption: Generalized oxidative degradation of HEMA.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable component of drug development and analytical method validation.[10][11] These studies are intentionally designed to accelerate the degradation of a drug substance to generate its likely degradation products, thereby establishing degradation pathways and validating the stability-indicating power of analytical methods.[10][12] An extent of degradation between 5-20% is generally considered optimal for this purpose.[12][13]

Causality Behind Experimental Choices

The selection of stress conditions is not arbitrary; it is a logic-driven process designed to probe specific chemical liabilities of the molecule. For an ester like HEMA, the focus is on hydrolysis, oxidation, and photolysis.

-

Acid/Base Hydrolysis: Probes the susceptibility of the ester linkage to cleavage. A range of pH values is used because reaction rates and sometimes even pathways can be pH-dependent.

-

Oxidation: Uses an oxidizing agent like hydrogen peroxide (H₂O₂) to simulate oxidative stress that might be encountered during manufacturing or long-term storage in the presence of oxygen.

-

Photolysis: Employs controlled light exposure (e.g., Xenon lamp) to assess the impact of light, which can catalyze oxidative reactions or induce other photochemical transformations.

-

Thermal Stress: Uses elevated temperatures to assess the kinetic stability of the molecule and identify thermally induced degradants.

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation of HEMA

This protocol describes a self-validating system where the analytical method's ability to detect instability is confirmed by the controlled generation of degradants.

Objective: To generate degradation products of HEMA under controlled stress conditions and to assess the specificity of a stability-indicating HPLC method.

Materials:

-

This compound (HEMA), analytical standard grade

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphate buffer, pH 7.0

Methodology:

-

Sample Preparation: Prepare a stock solution of HEMA at 1 mg/mL in a 50:50 mixture of ACN and water.

-

Acid Hydrolysis: Mix 1 mL of HEMA stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 4, 8, 24h). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of HEMA stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Withdraw samples at intermediate time points (e.g., 0.5, 1, 2, 4h). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of HEMA stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store 1 mL of HEMA stock solution (in a sealed vial) at 60°C for 72 hours, protected from light.

-

Control Sample: Keep 1 mL of HEMA stock solution at 4°C, protected from light.

Analytical Method (Example):

-

System: HPLC with UV and Mass Spectrometric (MS) detection.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Detection: UV at 210 nm; MS in full scan mode to identify masses of new peaks.

Data Analysis:

-

Analyze all stressed and control samples.

-

Calculate the percentage degradation of the HEMA peak relative to the control.

-

Perform peak purity analysis on the HEMA peak in stressed samples to ensure no co-eluting impurities.

-

Use MS data to propose structures for the observed degradation products.

Data Presentation and Summary

The results from forced degradation studies are best summarized in a table to allow for easy comparison of the molecule's lability under different stress conditions.

| Stress Condition | Incubation Time/Temp | % Degradation of HEMA | Major Degradation Products Identified | Notes |

| 0.1 M HCl | 24h @ 60°C | ~15% | Methacrylic Acid, Ethylene Glycol | Ester hydrolysis confirmed. |

| 0.1 M NaOH | 4h @ RT | >90% | Methacrylic Acid, Ethylene Glycol | Rapid hydrolysis under alkaline conditions. |

| 3% H₂O₂ | 24h @ RT | ~10% | Oxidized species (various masses) | Susceptible to oxidation. |

| Thermal (Solution) | 72h @ 60°C | <5% | Minor unknown peaks | Relatively stable in solution at 60°C. |

| Photolytic (ICH Q1B) | Per standard | Variable | Oxidized species | Degradation dependent on light intensity/duration. |

Note: The % degradation values are illustrative and should be determined experimentally.

Conclusion and Recommendations

This compound is susceptible to degradation via hydrolysis, oxidation, and thermal decomposition. The primary and most predictable degradation pathway is hydrolysis of the ester bond, yielding methacrylic acid and ethylene glycol, a reaction that is significantly accelerated by acidic, basic, or enzymatic conditions.[1][2][3] Oxidative and thermal pathways can lead to a more complex mixture of degradants.

For drug development professionals, these findings underscore the following:

-

Formulation Strategy: Formulations should be buffered to a pH where hydrolytic stability is maximal (typically near neutral, but must be experimentally determined).

-

Excipient Compatibility: Avoid strongly acidic or basic excipients. The potential for enzymatic degradation must be considered for in-vivo applications.

-

Manufacturing and Storage: Protect HEMA and its derived products from excessive heat and light. The use of antioxidants and opaque packaging may be warranted to mitigate oxidative and photodegradation.

-

Analytical Control: A validated, stability-indicating analytical method capable of separating HEMA from all potential degradants, particularly methacrylic acid and ethylene glycol, is mandatory for quality control and stability studies.

By understanding these fundamental stability characteristics and employing rigorous experimental designs like forced degradation studies, researchers can develop robust, safe, and effective products based on this versatile monomer.

References

- A detailed study of thermal degradation of poly(2-hydroxyethyl methacrylate). (2001).

- Atmospheric Oxidation Mechanism and Kinetic Studies for OH and NO3 Radical-Initiated Reaction of Methyl Methacryl

- Thermal stability and degradation behavior of hydroxyethyl methacrylate-poly(lactide) polymers. (2016). Journal of Macromolecular Science, Part A, Taylor & Francis Online.

- Photooxidative degradation of poly(alkyl methacryl

- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Human health tier II assessment. (2014).

- Thermal stability and degradation behavior of hydroxyethyl methacrylate-poly(lactide) polymers. (2016). Journal of Macromolecular Science, Part A, Taylor & Francis Online.

- TGA curves of poly(HEMA) at various heating rates under nitrogen. (2001).

- Methacrylate Fate and Degradation.

- Thermal degradation behaviour of 2-hydroxyethyl methacrylate–tert-butyl acrylate copolymers. (2002).

- Photooxidative Degradation of Poly(alkyl methacrylate)s. (2012).

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).

- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Human health tier II assessment. (2014).

- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2021).

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

- The Hydrolysis of Esters. (2015). Chemistry LibreTexts.

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.red [sci-hub.red]

- 7. Methacrylate Fate and Degradation | Explore Degradation Insights — Methacrylate Producers Association, Inc. [mpausa.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. biomedres.us [biomedres.us]

- 12. pharmtech.com [pharmtech.com]

- 13. researchgate.net [researchgate.net]

quantum chemical calculations for 2-hydroxyethyl 2-methylpropanoate

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Hydroxyethyl 2-methylpropanoate

Abstract

This guide provides a comprehensive walkthrough of modern quantum chemical calculation protocols as applied to this compound (HEMA), a monomer of significant importance in the development of hydrogels, drug delivery systems, and advanced biomaterials.[1][2] We move beyond a simple recitation of steps to offer a narrative grounded in the causality of methodological choices, reflecting field-proven insights. This document is intended for researchers, chemists, and drug development professionals who wish to leverage computational tools to predict and understand the electronic structure, stability, reactivity, and spectroscopic properties of this versatile molecule. The protocols detailed herein are designed to be self-validating, combining theoretical rigor with practical application.

Introduction: Why Model this compound?

This compound, commonly known as HEMA, is a foundational building block in polymer chemistry. Its unique combination of a polymerizable methacrylate group and a hydrophilic hydroxyethyl group allows for the creation of polymers with tunable properties. Understanding its molecular characteristics is paramount for designing new materials with tailored functionalities.

Quantum chemical calculations offer a powerful, non-experimental route to probe the intrinsic properties of molecules like HEMA.[3] By solving approximations of the Schrödinger equation, we can build a detailed picture of its three-dimensional structure, vibrational modes (infrared spectrum), and electronic landscape. This knowledge enables us to:

-

Predict Stability: Identify the most stable geometric conformations.

-

Understand Reactivity: Pinpoint reactive sites for polymerization or degradation.

-

Interpret Experimental Data: Correlate theoretical spectra (IR, NMR) with experimental measurements for structural validation.

-

Guide Synthesis: Computationally screen derivatives to rationally design next-generation monomers.

This guide will detail a complete computational workflow, from initial structure generation to the prediction of advanced molecular properties, using widely accepted theoretical models.

The Theoretical Bedrock: Choosing the Right Tools

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set.[4] These choices represent a critical balance between computational cost and desired accuracy.

Theoretical Methods: Hartree-Fock vs. Density Functional Theory

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[5] Its primary limitation is that it treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlations in electron movement.[4][6] While computationally efficient, this omission can lead to inaccuracies, especially for properties that depend heavily on electron correlation.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its superior balance of accuracy and efficiency.[6] Instead of the complex wavefunction, DFT calculates the total electronic energy from the electron density.[7] It accounts for electron correlation via a term called the exchange-correlation functional.[6] Hybrid functionals, such as the widely-used B3LYP , incorporate a portion of the exact exchange from Hartree-Fock theory, often yielding highly accurate results for organic molecules.[8][9][10] For the analyses in this guide, we will primarily rely on DFT with the B3LYP functional.

Basis Sets: The Language of Molecular Orbitals

A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals.[11][12][13] The size and type of the basis set directly impact the quality of the calculation.

-

Pople-style Basis Sets: These are a popular and systematic choice. We will use the 6-31G(d,p) basis set, which provides a robust and computationally reasonable description for molecules like HEMA.[14][15]

-

6-31G: This is a "split-valence" basis set, meaning it uses more functions for valence electrons (which are involved in bonding) than for core electrons.[15]

-

(d,p): These are "polarization functions." The (d) adds d-type orbitals to heavy (non-hydrogen) atoms, and the (p) adds p-type orbitals to hydrogen atoms.[15] These functions allow for greater flexibility in describing the shape of molecular orbitals, which is crucial for accurately modeling chemical bonds and non-spherical electron distributions.[16]

-

The Computational Protocol: A Step-by-Step Guide

The following workflow represents a logical and scientifically sound progression for characterizing a molecule like HEMA.

%nprocshared=4 %mem=8GB #p B3LYP/6-31G(d,p) Opt Freq

HEMA Geometry Optimization

0 1 C -2.59328 1.13840 0.09110 C -1.28918 0.50540 0.02420 C -0.08808 1.28970 0.00790 C -1.34868 -0.94910 -0.05260 O -3.00448 2.27450 0.16010 O -0.21838 -1.50340 -0.10610 O 0.95752 -0.89370 -0.12560 C 2.21852 -1.55400 -0.19820 C 3.29542 -0.62770 0.19040 O 4.37782 -1.24050 -0.21140 H -3.32118 0.45740 0.11300 H 0.01522 2.32780 0.31640 H 0.01522 1.33230 -1.07810 H -2.29858 -1.46330 -0.06550 H -0.55948 -1.55110 0.81740 H 2.14692 -2.53480 0.26930 H 2.30452 -1.68410 -1.27780 H 3.32432 -0.51860 1.27150 H 3.21092 0.35420 -0.27640 H 5.09352 -0.70610 0.07680

Caption: Simplified representation of MEP on HEMA.

Authoritative Grounding: Predicting NMR spectra is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. [9][17][18] Protocol: GIAO NMR Calculation

-

Use Optimized Geometry: This is a single-point calculation performed on the final, validated geometry.

-

Select Method: Add the keyword NMR to the route section of the input file. The GIAO method is typically the default.

-

Execute and Process: Run the calculation. The output will provide absolute shielding values for each nucleus. To compare with experimental spectra, these must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.

-

Chemical Shift (δ) = σ(TMS) - σ(nucleus)

-

Sample Gaussian Input File for NMR:

Data Presentation: Predicted ¹³C NMR Shifts for HEMA

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Alkene (quaternary) | ~136 |

| Alkene (CH₂) | ~126 |

| Ester (-O-CH₂) | ~67 |

| Alcohol (-CH₂-OH) | ~60 |

| Methyl (C-CH₃) | ~18 |

| (Note: Values are referenced against a calculated TMS value and are representative.) |

Conclusion and Future Directions

This guide has outlined a robust and validated workflow for the quantum chemical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-31G(d,p) basis set, we have successfully determined the molecule's stable geometry, verified it with frequency analysis, and predicted key electronic and spectroscopic properties. The insights gained—from the locations of nucleophilic and electrophilic centers on the MEP map to the energies of frontier orbitals—provide a fundamental understanding of HEMA's intrinsic reactivity and characteristics.

This foundational analysis opens the door to more advanced computational studies. Future work could involve:

-

Solvent Effects: Using continuum models like the Polarizable Continuum Model (PCM) to simulate HEMA's properties in different solvents, which is highly relevant for polymerization kinetics. [19]* Reaction Modeling: Simulating the polymerization process by calculating the transition states for radical addition to the double bond.

-

Excited State Properties: Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis spectrum and understand the molecule's photochemical behavior. [9] The synergy between these computational protocols and experimental research provides a powerful paradigm for the rational design of new materials and the in-depth understanding of chemical systems.

References

-

Basis set (chemistry) - Wikipedia. [Link]

-

Gaussian (software) - Wikipedia. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. [Link]

-

Introduction to Basis Sets - Q-Chem Manual. [Link]

-

What is the difference between DFT and Hartree-Fock method? - BragitOff.com. [Link]

-

Basis Set and their correlations with quantum chemical computations - Jetir.Org. [Link]

-

Computational Chemistry. [Link]

-

Conformational and solvent effects in structural and spectroscopic properties of 2-hydroxyethyl methacrylate and acrylic acid - FLORE. [Link]

-

Gaussian Basis Sets - Chemistry LibreTexts. [Link]

-

Optimization of molecular geometries - PennyLane Demos. [Link]

-

Optimization methods — Computational Chemistry from Laptop to HPC. [Link]

-

Large-scale Efficient Molecule Geometry Optimization with Hybrid Quantum-Classical Computing - arXiv. [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. [Link]

-

Basis Sets Used in Molecular Orbital Calculations. [Link]

-

Vibrational Analysis - Q-Chem 5.0 User's Manual. [Link]

-

Harmonic Vibrational Analysis - Q-Chem 6.0 User's Manual. [Link]

-

(PDF) Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. [Link]

-

Part 4 - Introduction to Vibrational Frequencies - atomistica.online. [Link]

-

HOMO and LUMO - Wikipedia. [Link]

-

Monomeric 2-hydroxyethyl methacrylate (HEMA) and acrylic acid (AA): structural influences on solute-solvent interactions and spectroscopic properties - FLORE. [Link]

-

Solvent effects on free-radical copolymerization of styrene and 2-hydroxyethyl methacrylate: a DFT study - New Journal of Chemistry (RSC Publishing). [Link]

-

Hartree–Fock method - Wikipedia. [Link]

-

Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - NIH. [Link]

-

Guide to identifying HOMO-LUMO of molecules? : r/OrganicChemistry - Reddit. [Link]

-

Experimental, Hartree-Fock, and Density Functional Theory. [Link]

-

Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. [Link]

-

Post Hartree-Fock Methods - Quantum Chemistry 9.11 - YouTube. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - ACS Publications. [Link]

-

A Combined Computational and Experimental Study of Copolymerization Propagation Kinetics for 1-Ethylcyclopentyl methacrylate and Methyl methacrylate | Request PDF - ResearchGate. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. [Link]

-

Lithium Ion-Enabled Rapid Fabrication of Hygroscopic Hydrogels for Portable Water Supply and Seed Germination | ACS Applied Polymer Materials. [Link]

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. Monomeric 2-hydroxyethyl methacrylate (HEMA) and acrylic acid (AA): structural influences on solute-solvent interactions and spectroscopic properties [flore.unifi.it]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. youtube.com [youtube.com]

- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 6. bragitoff.com [bragitoff.com]

- 7. researchgate.net [researchgate.net]

- 8. harker.chem.buffalo.edu [harker.chem.buffalo.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 16. jetir.org [jetir.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Solvent effects on free-radical copolymerization of styrene and 2-hydroxyethyl methacrylate: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and History of 2-Hydroxyethyl 2-methylpropanoate

Introduction

2-Hydroxyethyl 2-methylpropanoate, a molecule of profound significance in polymer science and biomedical applications, stands as a cornerstone of modern material innovation. While its formal name is chemically precise, it is overwhelmingly known in scientific literature and industrial practice as 2-Hydroxyethyl Methacrylate , or simply HEMA .[1] Its IUPAC designation is 2-hydroxyethyl 2-methylprop-2-enoate .[1][2] This guide provides an in-depth exploration of the discovery and historical development of HEMA, tracing its journey from a novel monomer to the key component of revolutionary hydrogels that have impacted millions of lives.

This document delves into the foundational work in methacrylate chemistry, the pivotal synthesis of the HEMA monomer, the groundbreaking invention of its hydrogel form, and the evolution of its industrial-scale production. We will examine the scientific rationale behind key experimental choices and provide detailed technical protocols for its synthesis, aimed at researchers, scientists, and professionals in drug development and material science.

A Note on Nomenclature

Throughout this guide, the terms this compound, 2-hydroxyethyl methacrylate (HEMA), and 2-hydroxyethyl 2-methylprop-2-enoate will be used to refer to the same chemical entity (CAS Number: 868-77-9).[2][3]

| Name | Type | Structure |

| This compound | Common Chemical Name | CC(C)C(=O)OCCO[4] |

| 2-Hydroxyethyl Methacrylate (HEMA) | Common Abbreviation | CH₂=C(CH₃)COOCH₂CH₂OH[3] |

| 2-Hydroxyethyl 2-methylprop-2-enoate | IUPAC Name | CH₂=C(CH₃)COOCH₂CH₂OH[2] |

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molar Mass | 130.14 g/mol [5] |

| Appearance | Clear, colorless liquid[5] |

| Density | 1.073 g/cm³ at 25 °C[5] |

| Boiling Point | 211 °C[5] |

| Melting Point | -12 °C[6] |

| Solubility | Miscible with water and most common organic solvents[2][5] |

PART 1: The Genesis of Methacrylate Chemistry